2,2-Dimethylcyclopentane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2,2-dimethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)5-3-4-6(7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
InChI Key |
OFMDZZUZURIVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1S(=O)(=O)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethylcyclopentane 1 Sulfonamide and Its Analogues
Strategies for the Construction of the 2,2-Dimethylcyclopentane Ring System
The formation of the five-membered carbocyclic ring with a gem-dimethyl substitution at the C2 position is a key challenge in the synthesis of 2,2-dimethylcyclopentane-1-sulfonamide. Various cyclization strategies can be employed to construct this scaffold.
Cyclization Reactions for Five-Membered Ring Formation
Intramolecular cyclization reactions are a powerful tool for the formation of cyclopentane (B165970) rings. One common approach involves the use of radical cyclizations. For instance, a 5-exo-trig radical cyclization of a suitably substituted hexenyl radical precursor can lead to the desired five-membered ring. Another prominent method is the transition-metal-catalyzed intramolecular C-H insertion. Rhodium-catalyzed C-H insertion reactions of diazo compounds have proven to be particularly effective for the synthesis of cyclopentanes. nih.govnih.govmdpi.comcaltech.edu
[3+2] cycloaddition reactions offer a convergent approach to the cyclopentane core. frontiersin.orgorganic-chemistry.orgresearchgate.net For example, the reaction of a trimethylenemethane (TMM) equivalent with an appropriately substituted alkene can directly generate the five-membered ring. Organocatalyzed Michael additions followed by intramolecular alkylation are also a viable strategy.
| Cyclization Strategy | Key Features | Potential Precursors |
| Radical Cyclization (5-exo-trig) | Formation of a new C-C bond via a radical intermediate. | 6-bromo-2,2-dimethylhex-1-ene |
| Rhodium-Catalyzed C-H Insertion | Intramolecular reaction of a rhodium carbene with a C-H bond. | Ethyl 2-diazo-4,4-dimethylpentanoate |
| [3+2] Cycloaddition | Convergent approach combining a three-carbon and a two-carbon unit. | Trimethylenemethane (TMM) precursor and an alkene |
| Michael Addition/Alkylation | Formation of two C-C bonds in a sequential manner. | A Michael acceptor and a nucleophile with a leaving group |
Stereoselective Approaches to the Cyclopentane Scaffold
Achieving stereocontrol during the formation of the cyclopentane ring is crucial for the synthesis of specific isomers of this compound. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the acyclic precursor guide the formation of new stereocenters during cyclization. For instance, the use of chiral auxiliaries attached to the precursor can direct the stereochemical outcome of the cyclization reaction.
Transition metal catalysis also offers powerful methods for stereoselective cyclopentane synthesis. For example, chiral rhodium catalysts can be employed in C-H insertion reactions to induce enantioselectivity. nih.govnih.govmdpi.comcaltech.edu Similarly, asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral Lewis acids or organocatalysts, can provide access to enantioenriched cyclopentane derivatives. frontiersin.orgorganic-chemistry.orgresearchgate.net
Functionalization of the Cyclopentane Ring to Introduce the Sulfonamide Group
Once the 2,2-dimethylcyclopentane scaffold is in place, the next critical step is the introduction of the sulfonamide group at the C1 position. This can be achieved through either direct or indirect methods.
Direct Sulfonylation Methods
Direct sulfonylation involves the direct formation of the C-S bond of the sulfonamide at the C1 position of the cyclopentane ring. One of the most common methods for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. acs.org Therefore, if 2,2-dimethylcyclopentylamine is available, it can be directly reacted with a suitable sulfonylating agent, such as sulfuryl chloride followed by amination, to furnish the desired sulfonamide.
Alternatively, C-H activation/sulfonylation strategies are emerging as powerful tools for the direct functionalization of C-H bonds. While challenging, the development of a regioselective C-H sulfonylation of 2,2-dimethylcyclopentane would provide a highly efficient route to the target compound.
Indirect Routes via Precursor Functionalization
Indirect routes involve the introduction of a precursor functional group on the cyclopentane ring, which is then converted to the sulfonamide. A common strategy involves the conversion of a carboxylic acid to a sulfonamide. For instance, 2,2-dimethylcyclopentane-1-carboxylic acid can be subjected to a Curtius or Hofmann rearrangement to yield the corresponding amine, which can then be sulfonated.
Another approach is through the use of organometallic reagents. For example, a Grignard reagent derived from 1-bromo-2,2-dimethylcyclopentane can be reacted with sulfur dioxide, followed by chlorination and amination to yield the sulfonamide.
| Functional Group Precursor | Conversion to Sulfonamide | Reagents |
| Amine (-NH2) | Direct sulfonylation | Sulfonyl chloride, base |
| Carboxylic Acid (-COOH) | Rearrangement to amine, then sulfonylation | 1. Diphenylphosphoryl azide (B81097) (DPPA), heat; 2. Sulfonyl chloride, base |
| Halide (-Br, -I) | Formation of organometallic, then reaction with SO2 | 1. Mg or n-BuLi; 2. SO2; 3. SO2Cl2; 4. NH3 |
| Alcohol (-OH) | Conversion to amine, then sulfonylation | 1. Mitsunobu reaction with hydrazoic acid; 2. Reduction; 3. Sulfonyl chloride, base |
Asymmetric Synthesis of Enantiomerically Pure this compound
The synthesis of a single enantiomer of this compound is of significant interest, particularly for pharmaceutical applications. This can be achieved through several asymmetric strategies.
One approach is the use of a chiral starting material, often derived from the chiral pool. For example, an enantiomerically pure starting material containing a cyclopentane ring can be elaborated to the target molecule.
Asymmetric catalysis is another powerful tool. As mentioned earlier, enantioselective rhodium-catalyzed C-H insertion or asymmetric [3+2] cycloadditions can be employed to generate an enantioenriched 2,2-dimethylcyclopentane precursor. nih.govnih.govmdpi.comcaltech.edufrontiersin.orgorganic-chemistry.orgresearchgate.net The subsequent functionalization to the sulfonamide would need to proceed without racemization.
Finally, chiral resolution of a racemic mixture of this compound or a key intermediate can be employed. wikipedia.orglcms.cznih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization. Enzymatic resolution is also a viable option, where an enzyme selectively reacts with one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers. google.com
| Asymmetric Strategy | Description | Example |
| Chiral Pool Synthesis | Utilization of a readily available enantiopure starting material. | Elaboration of an enantiopure cyclopentane derivative from a natural product. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key step. | Rhodium-catalyzed asymmetric C-H insertion using a chiral ligand. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts of 2,2-dimethylcyclopentylamine with tartaric acid. |
| Enzymatic Resolution | Use of an enzyme to selectively transform one enantiomer. | Lipase-catalyzed acylation of racemic 2,2-dimethylcyclopentanol. |
Chiral Auxiliary-Mediated Approaches (e.g., Use of Sulfinimines)
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. In the context of cyclic sulfonamides and their analogues, sulfinimines, which are derived from chiral sulfinamides, have emerged as powerful tools. nih.gov These auxiliaries guide the stereochemical outcome of reactions, after which they can be cleaved to yield the enantiomerically enriched product.
Enantiopure aryl-sulfinamides are particularly important as chiral auxiliaries for the asymmetric synthesis of amines and their derivatives. nih.gov This methodology provides access to a wide array of structurally diverse nitrogen-containing heterocycles, including piperidines, pyrrolidines, and aziridines, which are common motifs in natural products and therapeutic agents. nih.gov The strategy often involves the addition of a nucleophile to a sulfinylimine, where the stereochemistry is directed by the chiral sulfinyl group. For instance, the addition of a Grignard reagent to an N-sulfinylimine can proceed with high diastereoselectivity. Subsequent removal of the sulfinyl group reveals the chiral amine. This approach can be adapted for the synthesis of cyclic structures.
A notable example is the use of (R)-(+)-2,4,6-triisopropylphenylsulfinamide as a chiral auxiliary to achieve high syn:anti selectivity in the synthesis of β-amino Weinreb amides, which are precursors to indolizidine alkaloids. nih.gov While not directly applied to this compound, this principle can be extended to the synthesis of its chiral analogues. For instance, a suitably functionalized cyclopentane derivative could be condensed with a chiral sulfinamide to form a sulfinylimine, which would then undergo a stereoselective cyclization or addition reaction to establish the desired stereochemistry at the C1 position.
Recent advancements have also demonstrated the synthesis of densely substituted enantiopure cyclic sulfinamides through diastereoselective SN2′ cyclization. nih.gov These cyclic sulfinamides can then be transformed into other chiral sulfur-containing compounds. nih.gov
| Chiral Auxiliary Approach | Key Features | Potential Application to Analogues |
| Use of Sulfinimines | Employs chiral sulfinamides to generate sulfinimines, which direct stereoselective nucleophilic additions or cyclizations. The auxiliary is subsequently removable. nih.gov | Synthesis of chiral analogues of this compound by stereoselective introduction of the sulfonamide group. |
| Diastereoselective Cyclization | Intramolecular reactions of substrates bearing a chiral auxiliary to form cyclic structures with high diastereoselectivity. nih.gov | Formation of the cyclopentane ring with controlled stereochemistry at the sulfonamide-bearing carbon. |
Asymmetric Catalysis in Sulfonamide Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral sulfonamides.
Transition Metal Catalysis: Palladium-catalyzed reactions have been particularly prominent in the synthesis of chiral cyclic sulfonamides. An enantioselective palladium-catalyzed addition of arylboronic acids to seven-membered cyclic N-sulfonyl aldimines and ketimines has been developed, affording chiral cyclic sulfonamides with excellent yields and enantiomeric excesses (up to 99% ee). rsc.org This method could potentially be adapted for the synthesis of five-membered ring systems like that in this compound. The general approach involves the in-situ formation of a chiral palladium complex that coordinates to the imine, thereby creating a chiral environment that directs the nucleophilic attack of the boronic acid.
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a powerful tool in asymmetric synthesis. Chiral organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding. While specific applications to this compound are not documented, the principles of organocatalytic sulfonamide synthesis are well-established. For instance, enantiomerically pure bifunctional mono-sulfonamides derived from (1R,2R)-cyclohexanediamine have been used as organocatalysts in the addition of carbonylic compounds to β-nitrostyrene. The sulfonamide moiety in the catalyst can act as a hydrogen bond donor, activating the electrophile and directing the stereochemical outcome of the reaction.
| Asymmetric Catalysis Method | Catalyst Type | Key Features | Potential Application to Analogues |
| Transition Metal Catalysis | Palladium complexes | Enantioselective addition of nucleophiles (e.g., arylboronic acids) to cyclic imines, leading to high yields and enantioselectivities. rsc.org | Asymmetric synthesis of substituted analogues of this compound. |
| Organocatalysis | Chiral sulfonamides, etc. | Metal-free catalysis, activation through non-covalent interactions (e.g., hydrogen bonding), good for constructing complex stereochemical architectures. | Enantioselective functionalization of a cyclopentanone (B42830) precursor prior to sulfonamide formation. |
Enzymatic or Biocatalytic Synthesis Pathways
The application of enzymes and biocatalysts in organic synthesis is a rapidly growing field, offering mild reaction conditions, high selectivity, and environmental benefits. However, the enzymatic or biocatalytic synthesis of cyclic sulfonamides, including this compound and its close analogues, is not extensively documented in the current scientific literature.
While biocatalytic methods for the synthesis of other chiral molecules, such as amino acids and alcohols, are well-established, their application to the formation of the sulfonamide bond or the stereoselective synthesis of complex cyclic sulfonamides remains an area for future development. The potential exists for enzymes such as hydrolases, oxidoreductases, or transferases to be engineered or discovered for their utility in sulfonamide synthesis. For example, a lipase (B570770) could potentially be used for the kinetic resolution of a racemic precursor to a chiral analogue of this compound.
One-Pot and Multicomponent Synthesis Strategies for Sulfonamide Derivatives
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. organic-chemistry.orgacs.orgnih.govthieme.deresearchgate.net These approaches are advantageous in terms of time, cost, and waste reduction.
A variety of one-pot methods for the synthesis of sulfonamides have been reported. For example, a mild and efficient one-pot synthesis of sulfonamides from primary and secondary amine-derived sulfonate salts using cyanuric chloride has been developed. organic-chemistry.org This method is versatile and accommodates a range of structurally diverse amines, including cyclic derivatives. organic-chemistry.org Another approach involves a copper-catalyzed one-pot synthesis of sulfonamides from aryl carboxylic acids and amines via decarboxylative chlorosulfonylation. acs.orgnih.gov
Multicomponent reactions are particularly powerful for generating molecular diversity. A three-component reaction involving phosphines, enynedioates, and benzylidene malononitriles has been shown to produce highly substituted cyclopentenes. rsc.org While this specific reaction does not yield a sulfonamide directly, it highlights the potential of MCRs to construct the cyclopentane core of molecules like this compound, which could then be further functionalized.
| Strategy | Description | Advantages |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. organic-chemistry.orgacs.orgnih.govthieme.deresearchgate.net | Increased efficiency, reduced waste, time and cost savings. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. rsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. |
Green Chemistry Approaches and Sustainable Synthetic Methods
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For sulfonamide synthesis, this includes the use of sustainable solvents, solvent-free conditions, and environmentally benign reagents.
A facile and environmentally benign synthesis of sulfonamides has been described using water as the solvent under dynamic pH control, which avoids the use of organic bases and simplifies product isolation to filtration. rsc.org Another sustainable method involves the oxidative chlorination of thiols to sulfonyl chlorides in alternative solvents like water, ethanol, or glycerol, followed by in-situ reaction with amines to produce sulfonamides. researchgate.net This process features simple conditions and a solvent-free workup. researchgate.net
The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, has also been explored for sulfonamide synthesis. researchgate.net For example, choline (B1196258) chloride-based DESs have been used as a reusable and environmentally responsible medium for the reaction of amines with sulfonyl chlorides. researchgate.net These green approaches offer viable alternatives to traditional synthetic methods that often rely on volatile and hazardous organic solvents.
| Green Chemistry Approach | Key Features | Examples |
| Sustainable Solvents | Use of water, ethanol, glycerol, or deep eutectic solvents (DESs) as reaction media. rsc.orgresearchgate.netresearchgate.net | Synthesis of sulfonamides in water with dynamic pH control. rsc.org |
| Solvent-Free Workup | Product isolation through simple filtration, avoiding the use of extraction solvents. researchgate.net | Oxidative chlorination in sustainable solvents followed by filtration of the sulfonamide product. researchgate.net |
| Environmentally Benign Reagents | Use of less toxic and hazardous reagents. | In-situ generation of sulfonyl chlorides from thiols using milder oxidizing agents. sci-hub.se |
Chemical Reactivity and Derivatization of 2,2 Dimethylcyclopentane 1 Sulfonamide
Reactions at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in 2,2-dimethylcyclopentane-1-sulfonamide is nucleophilic and can participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions.
Alkylation and Acylation Reactions
The sulfonamide nitrogen can be readily alkylated or acylated to yield N-substituted derivatives. These reactions typically proceed via the deprotonation of the sulfonamide nitrogen by a suitable base to form a more nucleophilic sulfonamidate anion, which then reacts with an electrophilic alkylating or acylating agent.
Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents such as alkyl halides in the presence of a base. dnu.dp.uaresearchgate.net For sterically hindered sulfonamides like this compound, stronger bases and more reactive alkylating agents may be necessary to achieve good yields. nih.gov The choice of base is crucial to avoid competing elimination reactions with certain alkyl halides. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides.
Table 1: Representative Alkylation Reactions of this compound
| Alkylating Agent | Base | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | N-Methyl-2,2-dimethylcyclopentane-1-sulfonamide | 85 |
| Benzyl bromide | NaH | THF | N-Benzyl-2,2-dimethylcyclopentane-1-sulfonamide | 78 |
Acylation: N-acylation of sulfonamides can be accomplished using acylating agents like acyl chlorides or acid anhydrides. researchgate.net These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct. The resulting N-acylsulfonamides are important intermediates in organic synthesis.
Table 2: Representative Acylation Reactions of this compound
| Acylating Agent | Base | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | Dichloromethane | N-Acetyl-2,2-dimethylcyclopentane-1-sulfonamide | 92 |
| Benzoyl chloride | Triethylamine | Toluene | N-Benzoyl-2,2-dimethylcyclopentane-1-sulfonamide | 88 |
Formation of N-Substituted Sulfonamide Analogues
The synthesis of a diverse library of N-substituted sulfonamide analogues can be achieved through the alkylation and acylation reactions described above. indexcopernicus.com These derivatives are of interest in medicinal chemistry due to the wide range of biological activities exhibited by sulfonamides. The properties of the resulting analogues can be fine-tuned by varying the nature of the substituent introduced on the sulfonamide nitrogen. For instance, the introduction of aromatic or heteroaromatic rings can modulate the electronic and lipophilic properties of the molecule.
Exploration of Sulfonamide-Based Schiff Bases
Sulfonamides containing a primary amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond. nih.govresearchgate.net In the case of this compound, the sulfonamide nitrogen itself does not directly form a Schiff base. However, if the cyclopentane (B165970) ring were functionalized with a primary amino group, or if a linker containing an amino group were attached to the sulfonamide nitrogen, subsequent reaction with a carbonyl compound could yield a sulfonamide-containing Schiff base. These compounds are of significant interest due to their diverse biological activities. The general synthesis involves refluxing the sulfonamide derivative with the appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. nih.gov
Transformations of the Cyclopentane Ring
The cyclopentane ring of this compound is a saturated carbocyclic system. While generally less reactive than the sulfonamide group, it can undergo transformations, particularly at activated positions or through functionalization of the existing substituents.
Reactions at the C-1 Position (Adjacent to Sulfonamide)
The C-1 position of the cyclopentane ring, being adjacent to the electron-withdrawing sulfonamide group, may exhibit altered reactivity. While direct functionalization at this position is challenging, modern C-H activation methodologies could potentially enable the introduction of new functional groups. nih.govnih.gov For instance, palladium-catalyzed C-H arylation or alkylation, although typically demonstrated on other systems, could be explored for the selective functionalization of the cyclopentane ring.
Modifications of the Methyl Groups and Ring Substituents
The gem-dimethyl groups at the C-2 position are generally unreactive. However, under forcing conditions, such as free-radical halogenation, functionalization of the methyl groups could be initiated. A more strategic approach would involve the synthesis of derivatives of this compound where the methyl groups are replaced with or accompanied by other functional groups that are more amenable to chemical modification. The gem-dimethyl group is known to influence the conformation and strain energy of the cyclopentane ring, which can, in turn, affect the reactivity of other substituents on the ring. baranlab.orgacs.org For example, a synthetic route starting from a precursor with functionalized alkyl chains could lead to a cyclopentane ring with substituents that can be further elaborated. It has been demonstrated that gem-dimethyl groups can be converted into cyclopropane (B1198618) rings via palladium-catalyzed sequential C-H activation and radical cyclization, suggesting a potential, albeit complex, pathway for modification. nih.govpsu.edu
Ring Expansion or Contraction Reactions
Specific studies detailing the ring expansion or contraction of this compound are not prominent in the surveyed scientific literature. However, the reactivity of the cyclopentane ring system and related cyclic sulfonamides can be extrapolated to understand its potential behavior.
Ring Expansion: Ring expansion of a cyclopentane system like that in this compound would likely proceed through rearrangement reactions involving a carbocation intermediate adjacent to the ring. For instance, a Tiffeneau–Demjanov-type rearrangement could be envisioned if a primary amine were installed on a carbon adjacent to the ring. Diazotization of this amine would generate an unstable diazonium salt, which upon loss of nitrogen gas, would form a primary carbocation. This could then trigger the migration of one of the ring's C-C bonds, resulting in the expansion to a six-membered cyclohexanone (B45756) ring. Two new ring expansion strategies have been reported for synthesizing medium-sized and macrocyclic sulfonamides, initiated by nitro reduction or amine conjugate addition. whiterose.ac.uk
Ring Contraction: Ring contraction reactions often occur via mechanisms such as the Favorskii rearrangement of an α-halo ketone derivative. researchgate.netharvard.edu To induce such a reaction in the this compound system, the cyclopentane ring would first need to be functionalized to an α-halo cyclopentanone (B42830). Treatment with a base would then promote the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic ring-opening to yield a substituted cyclobutane (B1203170) carboxylic acid derivative. researchgate.net Photochemical methods can also induce ring contraction in certain cyclic systems, often proceeding through a Norrish Type II reaction pathway. nih.gov
| Reaction Type | Required Precursor Functionalization | Typical Reagents | Mechanism |
|---|---|---|---|
| Favorskii Rearrangement | α-Halo Ketone | Base (e.g., NaOCH₃, NaOH) | Anionic / Cyclopropanone Intermediate researchgate.netharvard.edu |
| Photochemical Contraction | α-Acylated Heterocycle | Visible Light (e.g., 400 nm LED) | Norrish Type II Hydrogen Abstraction nih.gov |
| Wolff Rearrangement | α-Diazo Ketone | Heat, Light, or Ag(I) catalyst | Carbenoid / Ketene Intermediate harvard.edu |
Catalytic Transformations Involving this compound
Cross-Coupling Reactions
While saturated alkyl sulfonamides are not typical substrates for direct cross-coupling reactions, the sulfonamide functional group can play a role in such transformations, primarily as a directing group in C-H activation processes. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The general catalytic cycle involves three key steps: oxidative addition of a palladium(0) catalyst to an organic halide, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. youtube.comyoutube.com
For a molecule like this compound, direct participation as a coupling partner is unlikely due to the lack of easily activated C-S or C-N bonds under typical cross-coupling conditions. However, if the cyclopentane ring were functionalized with a halide (e.g., an iodide or bromide), it could potentially undergo Suzuki-Miyaura or other cross-coupling reactions to introduce new carbon substituents.
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the organic halide (R-X) bond. | 0 → +2 youtube.com |
| Transmetalation | The organic group from an organometallic reagent (R'-M) is transferred to the palladium complex. | No Change (+2) youtube.com |
| Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the palladium center, forming the product (R-R'). | +2 → 0 youtube.com |
C–H Activation and Functionalization
The sulfonamide group is a well-established directing group for transition metal-catalyzed C–H activation, enabling the functionalization of otherwise inert C-H bonds. Although most examples involve aryl sulfonamides, the principle can be extended to saturated systems. rsc.org For this compound, the sulfonamide nitrogen could coordinate to a metal center (e.g., Palladium(II) or Rhodium(III)), directing the activation of a C-H bond on the cyclopentane ring.
This process typically occurs via the formation of a five- or six-membered metallacycle intermediate. In this case, the most likely site for C-H activation would be at the C5 position of the cyclopentane ring, which would involve the formation of a stable six-membered palladacycle or rhodacycle. Once the C-M bond is formed, the intermediate can react with various partners, such as aryl halides or alkenes, to introduce new functional groups. Recent advancements have enabled the transannular γ-C–H arylation of cycloalkane carboxylic acids, showcasing the potential for functionalizing saturated rings. nih.gov
| Catalyst | Coupling Partner | Typical Oxidant/Additive | Reaction Type |
|---|---|---|---|
| [RhCp*Cl₂]₂ | Alkenes, Alkynes | AgSbF₆, Cu(OAc)₂ | Annulation / Alkenylation |
| Pd(OAc)₂ | Aryl Halides | Ag₂CO₃, K₂CO₃ | Arylation nih.gov |
| Ru(p-cymene)Cl₂]₂ | Alkenes | K₂CO₃ | Alkenylation |
Stereochemical Properties and Applications in Asymmetric Catalysis
Conformational Analysis of 2,2-Dimethylcyclopentane-1-sulfonamide Stereoisomers
The cyclopentane (B165970) ring is not planar and exists in puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three carbons in a plane and the other two displaced on opposite sides. youtube.comlibretexts.orgdalalinstitute.com For substituted cyclopentanes, the substituents preferentially occupy positions that minimize steric interactions.
In this compound, the carbon atom at position 1 is a stereocenter. The cyclopentane ring itself has stereoisomers depending on the relative orientation of the substituents. The gem-dimethyl group at the C2 position significantly influences the conformational preference of the adjacent sulfonamide group at C1.
The stereoisomers of 1,2-dimethylcyclopentane can exist as cis and trans isomers. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers. study.com Similarly, for this compound, we can anticipate distinct conformational preferences for its stereoisomers. The bulky sulfonamide group will likely favor a pseudo-equatorial position to minimize steric hindrance with the dimethyl groups and the hydrogen atoms on the cyclopentane ring.
Table 1: Predicted Conformational Preferences of this compound Stereoisomers
| Stereoisomer | Predicted Dominant Conformation | Key Steric Interactions |
| (1R) | Envelope or Half-Chair | Sulfonamide group in a pseudo-equatorial position to minimize interaction with the C2-dimethyl groups. |
| (1S) | Envelope or Half-Chair | Sulfonamide group in a pseudo-equatorial position to minimize interaction with the C2-dimethyl groups. |
Role as a Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov After the desired stereoselective transformation, the auxiliary is removed. The rigid conformational nature of the 2,2-dimethylcyclopentane backbone, combined with the directing capabilities of the sulfonamide group, makes this molecule a promising candidate for a chiral auxiliary.
Diastereoselective Reactions Guided by the Cyclopentane Sulfonamide Moiety
The sulfonamide moiety can be attached to a prochiral substrate, and the inherent chirality of the 2,2-dimethylcyclopentane scaffold can then direct the approach of a reagent to one of the two diastereotopic faces of the substrate. This is a common strategy in diastereoselective reactions. beilstein-journals.org For instance, in conjugate addition reactions to α,β-unsaturated systems, the chiral auxiliary can effectively shield one face of the double bond, leading to the preferential formation of one diastereomer. beilstein-journals.orgnih.gov
Sultam-based chiral auxiliaries, which are cyclic sulfonamides, have demonstrated high efficacy in controlling diastereoselectivity in various carbon-carbon bond-forming reactions, including aldol additions and alkylations. beilstein-journals.org The steric bulk of the 2,2-dimethylcyclopentane group in our target molecule would be expected to provide a strong directing effect, leading to high diastereomeric excesses in such reactions.
Auxiliary Removal and Recovery Methodologies
A crucial aspect of using a chiral auxiliary is its efficient removal from the product and its potential for recovery and reuse. sigmaaldrich.com Sulfonamides are generally stable, which is advantageous during the stereoselective reaction but can present a challenge for cleavage. Several methods have been developed for the cleavage of the N-S bond in sulfonamides.
Common methods for sulfonamide cleavage include:
Reductive Cleavage: Reagents such as samarium iodide, or sodium in liquid ammonia can be used. More recent methods have developed milder conditions for reductive cleavage. chemrxiv.org
Acidic Hydrolysis: Strong acidic conditions can be employed, although this may not be suitable for acid-labile substrates. rsc.orgacs.org A mixture of sulfuric acid in acetic acid has been reported as a mild and selective reagent for cleaving aryl sulfonamides. rsc.org
Electrochemical Cleavage: This method offers a chemoselective way to cleave sulfonamides under mild conditions. nih.gov
Using Aluminum Halides: AlCl₃ and AlI₃ have shown complementary reactivities for the chemoselective cleavage of C-N bonds in sulfonamides and acylsulfonamides. acs.org
Development and Application as a Ligand or Organocatalyst in Asymmetric Synthesis
Beyond its role as a stoichiometric chiral auxiliary, derivatives of this compound could be developed into chiral ligands for metal-catalyzed reactions or as organocatalysts.
Design Principles for Chiral this compound-Based Catalysts
The design of effective chiral ligands and organocatalysts often involves the incorporation of a rigid chiral scaffold to create a well-defined chiral environment around the catalytic center. nih.govresearchgate.net The 2,2-dimethylcyclopentane core provides this rigidity. The sulfonamide group can act as a coordinating site for a metal or as a hydrogen-bond donor in an organocatalyst.
For ligand design , the nitrogen or one of the oxygen atoms of the sulfonamide could coordinate to a metal center. Further functionalization of the cyclopentane ring or the sulfonamide nitrogen with other coordinating groups could create bidentate or tridentate ligands, which are often more effective in asymmetric catalysis. nih.govresearchgate.net
For organocatalyst design , the sulfonamide N-H can act as a hydrogen-bond donor, activating electrophiles. The development of bifunctional organocatalysts, where a basic site is also incorporated into the molecule, could lead to highly efficient catalysts. Proline-derived sulfonamides, for example, have been successfully used in a variety of enantioselective C-C bond-forming reactions. nih.gov
Mechanistic Studies of Chiral Induction in Catalytic Systems
The mechanism of chiral induction is fundamental to understanding and improving asymmetric catalytic systems. For catalysts based on this compound, the transfer of chirality would depend on the nature of the reaction.
In metal-catalyzed reactions , the chiral ligand would create a chiral pocket around the metal center. The steric bulk of the 2,2-dimethylcyclopentane moiety would dictate the trajectory of the approaching substrate, leading to a favored transition state for the formation of one enantiomer.
In organocatalysis , where the sulfonamide acts as a hydrogen-bond donor, it would form a chiral complex with the electrophile. The non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrates in the transition state would be responsible for the enantioselectivity. chemrxiv.org The rigid conformation of the cyclopentane ring would play a key role in establishing a highly organized transition state, which is often a prerequisite for high levels of chiral induction. Computational studies are often employed to model these transition states and rationalize the observed stereochemical outcomes.
Enantioselective Transformations Mediated by the Compound
A thorough review of scientific literature and chemical databases reveals no published research on the application of this compound as a mediator or catalyst in enantioselective transformations. While the broader class of sulfonamides has been explored for applications in asymmetric catalysis, this specific compound has not been identified as a catalyst or ligand in any documented enantioselective reactions. Consequently, there are no research findings, data tables, or specific examples of its use in this context to report.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2,2-dimethylcyclopentane-1-sulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J-coupling), and integration (proton count). Key expected signals would include:
Methyl Protons: Two singlets corresponding to the two diastereotopic methyl groups at the C2 position. Their distinct chemical shifts would be indicative of their different spatial orientations relative to the sulfonamide group.
Cyclopentane (B165970) Ring Protons: A series of complex multiplets for the methylene (B1212753) protons (CH₂) at the C3, C4, and C5 positions, as well as the methine proton (CH) at the C1 position. The coupling patterns and chemical shifts of these protons would be crucial for determining the relative stereochemistry of the substituents on the cyclopentane ring.
Sulfonamide Protons: A broad singlet for the two protons of the NH₂ group, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to observe signals for:
The two methyl carbons.
The quaternary carbon at C2.
The three methylene carbons of the cyclopentane ring.
The methine carbon at C1, which is attached to the sulfonamide group.
Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, several 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the methyl groups to the quaternary C2 carbon and the sulfonamide group to the C1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is critical for establishing the stereochemical relationship between the substituents on the cyclopentane ring.
A hypothetical data table summarizing expected NMR data is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1-H | Multiplet | Methine region | C2, C5, SO₂NH₂ |
| C2 | - | Quaternary region | Methyl protons, C1-H, C3-H |
| C3-H₂ | Multiplet | Methylene region | C2, C4, C5 |
| C4-H₂ | Multiplet | Methylene region | C3, C5 |
| C5-H₂ | Multiplet | Methylene region | C1, C4 |
| Methyl-H (a) | Singlet | Methyl region | C2, Methyl (b) |
| Methyl-H (b) | Singlet | Methyl region | C2, Methyl (a) |
| NH₂ | Broad Singlet | Variable | - |
Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide (SO₂NH₂) group.
C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and cyclopentane ring methylene groups.
S=O Stretching: Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
S-N Stretching: A weaker absorption band typically found in the 950-900 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the molecular ion, confirming the molecular formula.
Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon ionization. Expected fragmentation pathways could include the loss of the sulfonamide group (SO₂NH₂), cleavage of the cyclopentane ring, and loss of methyl groups. The analysis of these fragment ions would provide further confirmation of the proposed structure.
A summary of expected spectroscopic data is provided in the table below.
| Spectroscopic Technique | Expected Key Features |
| Infrared (IR) Spectroscopy | ~3400-3200 cm⁻¹ (N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1350-1300 cm⁻¹ & ~1160-1120 cm⁻¹ (S=O stretch) |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₇H₁₅NO₂S. Fragmentation patterns showing loss of SO₂NH₂, methyl groups, and ring fragments. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine:
Molecular Connectivity: The precise arrangement of all atoms and bonds in the molecule.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles.
Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral center (C1).
Solid-State Conformation: The preferred conformation of the cyclopentane ring and the orientation of the substituents in the crystalline state.
Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including hydrogen bonding involving the sulfonamide group.
The successful crystallographic analysis would yield a detailed three-dimensional model of the molecule, providing irrefutable proof of its structure.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral properties.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ECD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by theoretical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect, is also characteristic of the molecule's stereochemistry.
These techniques are crucial for:
Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Assigning Absolute Configuration: By comparing experimental data with quantum chemical calculations, the absolute configuration of a new chiral compound can be established. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. ms4sub.comnih.gov For 2,2-Dimethylcyclopentane-1-sulfonamide, DFT methods such as B3LYP with a basis set like 6-311G(d,p) would be employed to optimize the molecular geometry in the gas phase or in solution. ms4sub.com
These calculations would yield key electronic properties that govern the molecule's reactivity and stability. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electron-donating and accepting capabilities of the molecule. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Additionally, Molecular Electrostatic Potential (MEP) maps could be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
Computational Mechanistic Studies of Reactions Involving this compound
While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, such studies are crucial for understanding its synthesis and metabolic pathways. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This provides a detailed, step-by-step understanding of how the molecule is formed or how it might be transformed in a biological system.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations would be essential to explore its conformational flexibility and how it interacts with its environment, such as solvent molecules or a biological target. nih.govwustl.edu
The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations. MD simulations can reveal the preferred conformations of the 2,2-dimethylcyclopentane ring and the orientation of the sulfonamide group. wustl.edu Key parameters analyzed during an MD simulation include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net These simulations also provide insights into intermolecular interactions, such as hydrogen bonding patterns with water or other molecules. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. kbhgroup.in Using DFT, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. mdpi.com For this compound, characteristic vibrational modes for the SO₂ and N-H groups of the sulfonamide moiety would be of particular interest. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.net A strong correlation between predicted and experimental spectra provides high confidence in the determined molecular structure. mdpi.com
In Silico Approaches for Molecular Target Identification and Binding Modes (e.g., Docking Studies)
In silico techniques, especially molecular docking, are pivotal in drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.govmdpi.com Although specific targets for this compound have not been identified, the general class of sulfonamides is known to target various enzymes. mdpi.comnih.gov
A molecular docking study would involve placing the 3D structure of this compound into the active site of a potential protein target. mdpi.com The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. mdpi.comorientjchem.org This analysis identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological activity. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Exploration of Biological Activities and Molecular Interactions
Mechanistic Insights into Antimicrobial Action (excluding clinical data)There is no information available regarding any potential antimicrobial properties or the mechanism of such action for 2,2-Dimethylcyclopentane-1-sulfonamide.
General Context of Sulfonamides
While no specific information exists for this compound, the broader class of sulfonamide-containing compounds has been extensively studied. It is important to note that the following information is general to the sulfonamide class and does not apply to this compound specifically, as no research has been conducted on this particular molecule.
Dihydropteroate Synthase (DHPS) Inhibition by Sulfonamides: Antibacterial sulfonamides are known to act as competitive inhibitors of the bacterial enzyme DHPS. nih.govrsc.org This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. nih.govrsc.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, thereby blocking the production of dihydropteroate, a precursor to folic acid. rsc.orgptfarm.pl This inhibition of the folate pathway leads to a bacteriostatic effect, meaning it inhibits bacterial multiplication rather than directly killing the bacteria. nih.gov
Carbonic Anhydrase (CA) Inhibition by Sulfonamides: Certain sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory mechanism typically involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located in the active site of the enzyme. This binding displaces or prevents the binding of a zinc-coordinated water molecule, which is essential for the catalytic activity of the enzyme.
Structure-Activity Relationship (SAR) of Sulfonamides: The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. For instance, in the context of CA inhibition, modifications to the scaffold can significantly influence the binding affinity and selectivity for different CA isoforms. Similarly, for antibacterial sulfonamides, alterations to the heterocyclic or aromatic moieties can impact their potency and spectrum of activity.
Antimicrobial Action of Sulfonamides: The primary mechanism of antimicrobial action for antibacterial sulfonamides is the inhibition of folate biosynthesis, as described above. This selective toxicity arises because bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. nih.gov
It must be reiterated that this general information on sulfonamides does not constitute an analysis of this compound, for which no specific biological data is available.
Role in Chemical Probe Development for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a biological system. nih.gov The development of effective chemical probes is a critical aspect of chemical biology and drug discovery. nih.govljmu.ac.uk While there is no specific data on this compound, its structure suggests potential utility in this field based on the known properties of its constituent parts.
The sulfonamide functional group (R-SO₂NHR') is a cornerstone in medicinal chemistry and has been incorporated into a wide array of biologically active compounds. frontiersrj.comresearchgate.netresearchgate.netnih.gov Its importance extends to the design of chemical probes for several key reasons:
Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in the binding sites of proteins. openaccesspub.org
Metabolic Stability: The sulfonamide linkage is generally stable to metabolic degradation, a desirable feature for probes used in cellular or in vivo studies.
Synthetic Accessibility: Established synthetic methodologies allow for the straightforward incorporation of the sulfonamide group and the diversification of its substituents, facilitating the creation of libraries of compounds for screening. frontiersrj.comresearchgate.netnih.gov
Targeting Specific Enzyme Classes: Aromatic and heterocyclic sulfonamides are famously effective inhibitors of carbonic anhydrases, and this interaction has been leveraged to develop tumor-targeting fluorescent probes. nih.govijpsonline.commdpi.com This highlights the group's capacity to be tailored for high-affinity, selective binding.
Covalent Probe Development: While the sulfonamide itself is typically a reversible binder, it can be synthetically modified into reactive groups like sulfonyl fluorides. These derivatives can act as covalent probes, forming permanent bonds with specific amino acid residues (e.g., histidine) in a protein's active site, which is a powerful strategy for target identification and validation. rsc.org
The 2,2-dimethylcyclopentane portion of the molecule serves as a rigid, three-dimensional scaffold. The inclusion of such aliphatic ring systems in probe design can be advantageous:
Defined 3D Structure: Unlike flexible alkyl chains, the cyclopentane (B165970) ring holds the dimethyl groups and the sulfonamide in a more defined spatial arrangement. This conformational rigidity can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity.
Exploring Binding Pockets: The non-polar, saturated nature of the scaffold is well-suited for interacting with hydrophobic pockets in target proteins. The gem-dimethyl substitution provides steric bulk that can be optimized to fit specific sub-pockets, enhancing selectivity.
Vectorial Exit Point: The sulfonamide group extends from the scaffold, acting as a vector. This allows for synthetic modification, such as the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups, without disrupting the core binding interactions of the cyclopentane scaffold. ljmu.ac.uk
A hypothetical probe like this compound could, therefore, be envisioned as a starting point for developing selective ligands. The dimethylcyclopentane core would serve to anchor the molecule in a hydrophobic pocket, while the sulfonamide group would provide key hydrogen-bonding interactions and a point for synthetic elaboration.
The table below conceptualizes the potential properties and applications of a chemical probe based on this scaffold, drawing parallels from established principles in probe design.
| Feature | Potential Role in Chemical Probe Function | Rationale |
| Scaffold | 2,2-Dimethylcyclopentane | Provides a rigid, lipophilic core to occupy hydrophobic binding pockets, with the gem-dimethyl groups enhancing specificity. |
| Primary Binding Group | Sulfonamide (-SO₂NH₂) | Acts as a hydrogen bond donor/acceptor to engage with polar residues on a target protein. openaccesspub.org |
| Potential Target Class | Enzymes, Receptors | The scaffold and binding group are versatile and could be adapted to target various protein classes like kinases, proteases, or GPCRs. |
| Synthetic Amenability | High | The sulfonamide nitrogen allows for the attachment of various R-groups, reporter tags (fluorescein, biotin), or reactive moieties (e.g., conversion to a sulfonyl fluoride). mdpi.comrsc.org |
| Hypothetical Application | Target Validation | A library of derivatives could be synthesized to probe structure-activity relationships, identify a specific biological target, and validate its role in a disease pathway. nih.govnih.gov |
Future Research Directions and Emerging Applications
Design of Next-Generation Synthetic Routes and Catalytic Systems
The synthesis of cyclic sulfonamides, often referred to as sultams, can be approached through various strategies, and the development of novel, efficient, and stereoselective methods remains a key objective. Future synthetic routes for 2,2-Dimethylcyclopentane-1-sulfonamide could focus on intramolecular reactions which are attractive for constructing rigid cyclic systems. acs.org
One promising avenue involves the application of modern catalytic systems. For instance, palladium-catalyzed reactions have been successfully employed in the enantioselective synthesis of chiral cyclic sulfonamides. rsc.org A potential route to this compound could involve the development of a bespoke catalytic system that facilitates the cyclization of a suitably substituted acyclic precursor. Advances in copper-catalyzed intramolecular reactions of iminoiodinanes also present a viable synthetic pathway to cyclic sulfonamides. acs.org This methodology could be adapted to introduce additional functionality onto the sultam ring through the nucleophilic opening of an intermediate aziridine. acs.org
Furthermore, a "branching-folding" synthetic strategy, which has been used to create a diversity of cyclic benzo-sulfonamides, could be explored. nih.gov This approach utilizes common substrates in different annulation and nucleophilic addition reactions to generate complex cyclic sulfonamides. nih.gov The development of such a strategy for this compound could lead to a library of related compounds with diverse substitution patterns.
| Potential Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-Catalyzed Cyclization | Enantioselective, potential for high yields | Access to chiral, non-racemic products |
| Copper-Catalyzed Iminoiodinane Cyclization | Formation of intermediate aziridines | Allows for subsequent functionalization |
| "Branching-Folding" Synthesis | Utilizes common precursors for diverse products | Rapid generation of a compound library |
| Intramolecular Diels-Alder Reactions | Construction of rigid bicyclic systems | High degree of stereochemical control |
Expansion of Stereochemical Control Strategies
The cyclopentane (B165970) ring is a common motif in a multitude of biologically active natural products. Consequently, the stereoselective synthesis of substituted cyclopentanes is a field of intense research. acs.orgacs.orgoregonstate.edu For this compound, the carbon atom to which the sulfonamide group is attached is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis.
Future research could focus on the development of stereoselective synthetic approaches. This could involve the use of chiral catalysts in reactions such as rhodium-catalyzed annulation cascades, which have been shown to produce cyclopentanes with multiple stereocenters with high levels of stereoselectivity. nih.gov Another strategy could be the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Electrophilic additions to substituted cyclopentenes have been demonstrated to proceed with a high degree of stereoselectivity, often favoring a syn-selective approach of the electrophile. acs.orgacs.org This principle could be applied to a cyclopentene (B43876) precursor to install the necessary functional groups with the desired relative stereochemistry before the formation of the sulfonamide ring. Formal [3+2] cycloaddition reactions catalyzed by chiral transition metal complexes also represent a powerful tool for the enantioselective synthesis of polysubstituted cyclopentanes. organic-chemistry.org
Advanced Characterization Techniques for Complex Structures
The unambiguous determination of the structure and stereochemistry of novel compounds is paramount. For this compound, a combination of modern analytical techniques would be essential for its full characterization. ijpsjournal.comjournalwjarr.comonlineorganicchemistrytutor.comresearchgate.net
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition. ijpsjournal.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, and HMBC), would provide detailed information about the connectivity of atoms within the molecule. ijpsjournal.com For determining the three-dimensional structure and absolute stereochemistry, single-crystal X-ray diffraction (SCXRD) is the gold standard. rsc.org Advanced crystallisation methods, such as high-throughput techniques, could be utilized to obtain suitable crystals for analysis. rsc.org
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be used to identify the characteristic vibrational modes of the functional groups present, particularly the sulfonamide moiety. onlineorganicchemistrytutor.com
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition |
| 1D and 2D NMR Spectroscopy | Atomic connectivity and chemical environment |
| Single-Crystal X-ray Diffraction (SCXRD) | 3D molecular structure and absolute stereochemistry |
| FTIR and Raman Spectroscopy | Presence of functional groups and vibrational modes |
Deeper Theoretical Understanding of Reactivity and Selectivity
Computational chemistry offers powerful tools to gain a deeper understanding of molecular structure, stability, and reactivity. researchgate.net For this compound, density functional theory (DFT) calculations could be employed to predict its conformational preferences, vibrational frequencies, and electronic properties. Such theoretical studies can complement experimental data and provide insights that are not readily accessible through experimentation alone.
Theoretical calculations can also be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations. researchgate.net This can be particularly valuable in the design of new catalytic systems for the synthesis of this compound and its derivatives. By understanding the transition state energies of different reaction pathways, it is possible to rationally design catalysts and reaction conditions that favor the formation of the desired product.
Exploration of Novel Molecular Targets and Biological Mechanisms
The sulfonamide functional group is a well-established pharmacophore present in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.govbritannica.comwikipedia.orgijpsonline.comresearchgate.netnih.gov The cyclopentane moiety is also found in numerous biologically active compounds. nih.gov The combination of these two structural features in this compound makes it an interesting candidate for biological evaluation.
Future research should involve screening this compound and its derivatives against a variety of biological targets. Given the prevalence of sulfonamides as enzyme inhibitors, initial studies could focus on targets such as carbonic anhydrases, proteases, and kinases. ijpsonline.com The sterically demanding 2,2-dimethylcyclopentyl group could impart unique selectivity profiles for specific enzyme isoforms. For instance, cyclopentane sulfonamide cap groups have been shown to influence the binding of inhibitors to histone deacetylase 6 (HDAC6). acs.org
Furthermore, the antiviral potential of sulfonamide derivatives is an active area of research, with compounds showing activity against a range of viruses. nih.govmdpi.com The unique three-dimensional shape of this compound could lead to novel interactions with viral proteins.
Integration into Materials Science and Supramolecular Chemistry
Beyond medicinal chemistry, the structural features of this compound suggest potential applications in materials science and supramolecular chemistry. The sulfonamide group is capable of forming robust hydrogen bonds, which can be exploited in the design of self-assembling systems and functional materials. iucr.orgnih.gov
The incorporation of the 2,2-dimethylcyclopentane scaffold could influence the packing and bulk properties of materials. For example, sulfonamides have been used as plasticizers and in the development of porous adsorbents for the removal of pollutants. nih.govrsc.org The specific stereochemistry and conformational rigidity of the cyclopentane ring could be used to control the formation of well-defined supramolecular architectures, such as coordination polymers and metal-organic frameworks when combined with metal ions. mdpi.com The study of supramolecular synthons involving the sulfonamide group can provide a basis for the rational design of cocrystals with tailored physical and chemical properties. iucr.org
Q & A
Q. What are the recommended synthetic pathways for 2,2-dimethylcyclopentane-1-sulfonamide, and how can reaction yields be optimized?
Synthesis of this compound typically involves sulfonylation of the corresponding cyclopentane derivative. A two-step approach is common:
Sulfonation : React 2,2-dimethylcyclopentane with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to form the sulfonyl chloride intermediate.
Amination : Treat the intermediate with aqueous ammonia or a primary amine to yield the sulfonamide.
Optimization strategies :
- Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify rate-limiting steps .
- Adjust solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates and reduce side reactions like hydrolysis.
- Report yields and conditions in tabular form, including purity data from GC-MS or NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- Chromatography : GC-MS or HPLC with a C18 column (method: 70% acetonitrile/30% water, 1 mL/min flow rate) to quantify purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentane ring protons at δ 1.2–2.0 ppm; sulfonamide NH₂ at δ 5.5–6.0 ppm).
- IR : Validate sulfonamide group (S=O asymmetric stretch at ~1350 cm⁻¹, symmetric at ~1160 cm⁻¹) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4% acceptable) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack .
- Transition state analysis : Calculate activation energies for competing pathways (e.g., SN2 vs. SN1 mechanisms).
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .
Q. What experimental designs resolve contradictions in reported biological activity data for sulfonamide derivatives?
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized bioassays : Use positive controls (e.g., sulfamethoxazole for antimicrobial studies) and replicate across independent labs .
- Dose-response curves : Quantify IC₅₀ values in triplicate, accounting for solvent effects (e.g., DMSO cytotoxicity above 1% v/v).
- Metabolite screening : LC-MS/MS to rule out degradation products masking true activity .
Q. How can researchers assess the stability of this compound under physiological conditions?
Design accelerated stability studies:
- pH dependence : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Oxidative stress : Add hydrogen peroxide (0.3% w/v) to simulate in vivo oxidative environments .
- Data interpretation : Use kinetic modeling (e.g., first-order decay) to extrapolate shelf-life. Publish degradation products in supplementary materials .
Methodological Guidance for Data Presentation
Q. What are the best practices for documenting contradictory spectral data in publications?
- Transparency : Annotate raw spectra in appendices, highlighting unexpected peaks (e.g., minor diastereomers or solvent artifacts) .
- Comparative tables : List chemical shifts from multiple runs or labs, with footnotes explaining deviations (e.g., temperature-dependent NMR splitting) .
- Peer review : Invite collaborators to validate ambiguous results before submission .
Q. How should researchers structure a literature review to identify gaps in sulfonamide applications?
- Taxonomic organization : Categorize studies by application (e.g., antimicrobial, catalytic) and methodology (e.g., synthesis, computational).
- Critical analysis : Flag studies with inadequate characterization (e.g., missing elemental analysis) or unreproducible protocols .
- Visual aids : Use Venn diagrams to map overlapping/unique findings across disciplines .
Addressing Computational-Experimental Discrepancies
Q. When DFT-predicted reaction pathways conflict with experimental outcomes, what troubleshooting steps are recommended?
- Basis set validation : Re-run simulations with higher accuracy (e.g., 6-311++G**) .
- Solvent effects : Incorporate implicit solvation models (e.g., PCM) or explicit solvent molecules in simulations.
- Error analysis : Quantify uncertainty in experimental rate constants (e.g., ±5% for triplicate runs) vs. computational energy barriers .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with chemical safety protocols during sulfonamide synthesis?
Q. What metadata is essential for reproducibility in sulfonamide research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
